CPI-169 S-enantiomer
CAS No.:
Cat. No.: VC1556763
Molecular Formula: C27H36N4O5S
Molecular Weight: 528.66
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H36N4O5S |
---|---|
Molecular Weight | 528.66 |
Introduction
Chemical Properties
CPI-169 S-enantiomer, also referred to as CPI-169 R-enantiomer in some literature, is characterized by specific chemical properties that contribute to its biological activity. The compound belongs to a family of small molecules containing a 2-methyl indole core, which is shared with related compounds CPI-360 and CPI-1205 .
Table 1. Chemical Properties of CPI-169 S-enantiomer
Property | Value |
---|---|
Chemical Name | (R,Z)-1-(1-(1-(ethylsulfonyl)piperidin-4-yl)ethyl)-N-((2-hydroxy-4-methoxy-6-methylpyridin-3-yl)methyl)-2-methyl-1H-indole-3-carbimidic acid |
Molecular Formula | C27H36N4O5S |
Molecular Weight | 528.66 Da |
Physical State | Solid |
Solubility | Soluble in DMSO |
Recommended Storage | -20°C |
The chemical structure of CPI-169 S-enantiomer features several key functional groups that contribute to its target specificity and potency, including an indole core, a pyridinyl moiety, and a piperidine group with an ethylsulfonyl substituent . These structural elements work in concert to enable the compound's precise interaction with the EZH2 protein, resulting in potent enzymatic inhibition.
Mechanism of Action
CPI-169 S-enantiomer functions as a highly selective and potent inhibitor of EZH2, a histone methyltransferase responsible for catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification is associated with transcriptional repression and plays a critical role in regulating gene expression patterns in both normal and malignant cells.
The compound primarily exerts its effect through direct interaction with the active site of EZH2, inhibiting its methyltransferase activity. Upon binding, CPI-169 S-enantiomer induces conformational changes in the enzyme that prevent the methylation of histone substrates, thereby altering chromatin structure and gene expression profiles. The binding mode of CPI-169, like other pyridone-containing EZH2 inhibitors, is distinct from that of the natural cofactor S-adenosyl-L-methionine (SAM), though they partially overlap, explaining the SAM-competitive inhibition displayed by these compounds .
Pharmacological Activity
In Vitro Activity
CPI-169 S-enantiomer demonstrates exceptional potency in biochemical assays, with an IC50 value of less than 1 nM against the catalytic activity of PRC2 . Further pharmacological characterization reveals differential inhibitory potency against EZH2 variants and the closely related EZH1:
Table 2. In Vitro Inhibitory Activity of CPI-169 S-enantiomer
Target | IC50 (nM) |
---|---|
Wild-type EZH2 | 0.24 |
EZH2 Y641N Mutant | 0.51 |
EZH1 | 6.1 |
These data demonstrate the compound's approximately 25-fold selectivity for EZH2 over EZH1, which is significant considering the high degree of sequence homology between these methyltransferases . This selectivity profile is advantageous for investigating EZH2-specific functions in cellular systems.
In cellular assays, CPI-169 S-enantiomer reduces H3K27me3 levels with an EC50 value of approximately 70 nM, confirming its ability to effectively penetrate cell membranes and engage its target in complex biological systems . The compound has been shown to trigger cell cycle arrest and apoptosis in various cancer cell lines, particularly those with EZH2 mutations or overexpression .
In Vivo Activity
The therapeutic potential of CPI-169 S-enantiomer has been evaluated in preclinical animal models, with promising results in EZH2-dependent malignancies. In an EZH2 mutant KARPAS-422 diffuse large B-cell lymphoma (DLBCL) xenograft model, CPI-169 demonstrated significant antitumor activity .
Administration of CPI-169 at 200 mg/kg twice daily (BID) via subcutaneous injection resulted in complete tumor regression without observable toxic effects or body weight loss in mice . This suggests a favorable therapeutic window for the compound in this model system.
Table 3. In Vivo Activity of CPI-169 S-enantiomer in KARPAS-422 DLBCL Xenograft Model
Parameter | Observation |
---|---|
Administration Route | Subcutaneous |
Dosing Regimen | 200 mg/kg twice daily |
Tumor Growth Inhibition | Dose-dependent, complete regression at highest dose |
Pharmacodynamic Effect | Reduction in H3K27me3 marker |
Toxicity | Well-tolerated, no observed toxic effects or body weight loss |
The pharmacodynamic effects of CPI-169 were confirmed by analyzing tumor tissue, which showed reduced levels of the H3K27me3 mark, validating target engagement in vivo . This compelling combination of efficacy and tolerability highlights the potential of CPI-169 S-enantiomer as a therapeutic candidate for EZH2-driven cancers.
Research Applications
CPI-169 S-enantiomer has become a valuable tool for investigating the biological functions of EZH2 and the consequences of its inhibition in various research contexts. The compound enables researchers to study the role of EZH2-mediated histone methylation in:
-
Cancer biology, particularly in lymphomas with EZH2 mutations
-
Epigenetic regulation of gene expression
-
Cell cycle progression and apoptosis
-
Tumor growth and progression
Despite its utility as a chemical probe, a systematic review of literature revealed that only 12% of publications using related EZH2 inhibitors included appropriate inactive control compounds in their experimental design . This highlights the importance of rigorous experimental controls when using pharmacological inhibitors like CPI-169 S-enantiomer to ensure the specificity of observed biological effects.
Amount | Volume for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution |
---|---|---|---|
1 mg | 1.8916 mL | 0.3783 mL | 0.1892 mL |
5 mg | 9.4579 mL | 1.8916 mL | 0.9458 mL |
10 mg | 18.9157 mL | 3.7831 mL | 1.8916 mL |
For long-term storage of stock solutions, it is recommended to use the solution within 6 months when stored at -80°C, or within 1 month when stored at -20°C .
Comparison with Other EZH2 Inhibitors
CPI-169 S-enantiomer belongs to a growing family of EZH2 inhibitors that have been developed for research and potential therapeutic applications. Understanding how it compares to other compounds in this class provides valuable context for researchers selecting appropriate tools for their studies.
Table 5. Comparison of CPI-169 S-enantiomer with Other EZH2 Inhibitors
Inhibitor | IC50 for EZH2 | Selectivity Over EZH1 | Key Features |
---|---|---|---|
CPI-169 S-enantiomer | <1 nM | ~25-fold | High potency, complete tumor regression in xenograft models |
UNC1999 | 4.6 nM | ~10-fold | Oral bioavailability, has inactive control UNC2400 |
EPZ-6438 (Tazemetostat) | 15 nM | ~90-fold | FDA-approved for epithelioid sarcoma and follicular lymphoma |
GSK343 | 4 nM | Not specified | Used primarily as research tool |
CPI-1205 | 2 nM | ~26-fold | Advanced to clinical trials, orally bioavailable |
CPI-169 is notably more potent than many other EZH2 inhibitors, though it shares structural similarities with CPI-360 and CPI-1205 . While CPI-1205 advanced to clinical trials for B-cell lymphomas and solid tumors, CPI-169 S-enantiomer has primarily remained a research tool, possibly due to specific pharmacokinetic properties or development priorities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume